molecular formula C9H12N2 B3079107 1-(6-Methylpyridin-2-YL)cyclopropan-1-amine CAS No. 1060806-09-8

1-(6-Methylpyridin-2-YL)cyclopropan-1-amine

Cat. No.: B3079107
CAS No.: 1060806-09-8
M. Wt: 148.20 g/mol
InChI Key: BKGIWFFWGSVVPS-UHFFFAOYSA-N
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Description

1-(6-Methylpyridin-2-YL)cyclopropan-1-amine is a chemical compound with the molecular formula C9H12N2 It is characterized by a cyclopropane ring attached to a pyridine ring substituted with a methyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Methylpyridin-2-YL)cyclopropan-1-amine typically involves the cyclopropanation of a pyridine derivative. One common method is the reaction of 6-methyl-2-pyridinecarboxaldehyde with diazomethane to form the cyclopropane ring. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like rhodium acetate to facilitate the cyclopropanation process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclopropanation reactions using automated reactors and continuous flow systems. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and solvents. The use of green chemistry principles, such as solvent recycling and waste reduction, is also emphasized in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-(6-Methylpyridin-2-YL)cyclopropan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(6-Methylpyridin-2-YL)cyclopropan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(6-Methylpyridin-2-YL)cyclopropan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyclopropane ring’s strain energy and the pyridine ring’s electron-donating properties contribute to its reactivity and binding affinity. Pathways involved may include inhibition of enzyme activity or receptor antagonism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(6-Methylpyridin-2-YL)cyclopropan-1-amine is unique due to its specific combination of a cyclopropane ring and a pyridine ring with a methyl substitution. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

1-(6-methylpyridin-2-yl)cyclopropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c1-7-3-2-4-8(11-7)9(10)5-6-9/h2-4H,5-6,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKGIWFFWGSVVPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C2(CC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801274577
Record name 1-(6-Methyl-2-pyridinyl)cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801274577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060806-09-8
Record name 1-(6-Methyl-2-pyridinyl)cyclopropanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1060806-09-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(6-Methyl-2-pyridinyl)cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801274577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(6-Methylpyridin-2-YL)cyclopropan-1-amine
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1-(6-Methylpyridin-2-YL)cyclopropan-1-amine
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1-(6-Methylpyridin-2-YL)cyclopropan-1-amine
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Reactant of Route 6
1-(6-Methylpyridin-2-YL)cyclopropan-1-amine

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